molecular formula C17H19FN6O B12239042 5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12239042
M. Wt: 342.4 g/mol
InChI Key: BYCUNAZOIUUWJO-UHFFFAOYSA-N
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Description

5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fluorinated pyrimidine ring, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine ring and the fluorinated pyrimidine moiety. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The imidazo[1,2-b]pyridazine moiety may interact with nucleic acids or proteins, modulating their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of a fluorinated pyrimidine, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19FN6O

Molecular Weight

342.4 g/mol

IUPAC Name

6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H19FN6O/c1-12-9-24-15(21-12)2-3-16(22-24)25-10-13-4-6-23(7-5-13)17-14(18)8-19-11-20-17/h2-3,8-9,11,13H,4-7,10H2,1H3

InChI Key

BYCUNAZOIUUWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC=C4F

Origin of Product

United States

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